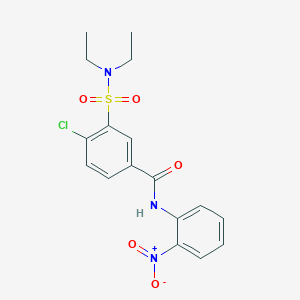
N-Methyl-N-trimethylsilylheptafluorobutyramide
Overview
Description
N-Methyl-N-trimethylsilylheptafluorobutyramide is a chemical compound with the molecular formula CF3CF2CF2CON(CH3)Si(CH3)3. It is commonly used as a derivatization reagent in gas chromatography (GC) analyses due to its ability to enhance the detection of various compounds by forming volatile derivatives .
Mechanism of Action
Target of Action
N-Methyl-N-trimethylsilylheptafluorobutyramide, also known as 2,2,3,3,4,4,4-heptafluoro-N-methyl-N-trimethylsilylbutanamide, is primarily used as a derivatization reagent in gas chromatography (GC) analyses . Its primary targets are the compounds that need to be analyzed, particularly those containing functional groups such as hydroxyls and amines.
Mode of Action
The compound acts by silylating these functional groups, which enhances their volatility and thermal stability, making them suitable for GC analysis . This process involves the replacement of a hydrogen atom in the functional group with a trimethylsilyl group from the this compound molecule .
Result of Action
The primary result of this compound’s action is the formation of silylated derivatives of the target compounds. These derivatives are more amenable to GC analysis, which can provide detailed information about the composition and concentration of the target compounds in a sample .
Action Environment
The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the presence of impurities in the sample can interfere with the silylation reaction. Moreover, the reaction conditions, such as temperature and pH, can also impact the efficiency of the silylation process .
Biochemical Analysis
Biochemical Properties
N-Methyl-N-trimethylsilylheptafluorobutyramide plays a crucial role in biochemical reactions, particularly in the silylation process. It interacts with carboxylic acids, alcohols, phenols, primary and secondary amines, and amino acids . These interactions involve the formation of trimethylsilyl derivatives, which enhance the volatility and stability of the analytes, making them suitable for GC analysis . The compound is especially useful for flame ionization detection due to its high fluorine-to-silicon ratio .
Cellular Effects
This compound influences various cellular processes by modifying the chemical properties of biomolecules. It affects cell signaling pathways, gene expression, and cellular metabolism by altering the structure of target molecules . This modification can lead to changes in the activity of enzymes and other proteins, impacting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds with target biomolecules. This compound acts as a silylating agent, introducing trimethylsilyl groups into the molecules it interacts with . This process can inhibit or activate enzymes, alter binding interactions with other biomolecules, and change gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or prolonged storage . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modify target biomolecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in metabolic pathways that include the interaction with enzymes and cofactors. It can affect metabolic flux and alter the levels of metabolites by modifying the chemical properties of key intermediates . This can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its effects on cellular activity and function . This localization is crucial for its role in modifying biomolecules and influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-trimethylsilylheptafluorobutyramide can be synthesized through the reaction of heptafluorobutyric anhydride with N-methyl-N-trimethylsilylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-trimethylsilylheptafluorobutyramide primarily undergoes silylation reactions, where it reacts with various functional groups such as hydroxyl, carboxyl, and amino groups to form trimethylsilyl derivatives. These reactions are crucial in enhancing the volatility and stability of the analytes for GC analysis .
Common Reagents and Conditions
The silylation reactions involving this compound typically require anhydrous conditions and are often carried out in the presence of a catalyst such as trimethylchlorosilane. The reactions are usually performed at room temperature or slightly elevated temperatures to ensure complete derivatization .
Major Products Formed
The major products formed from the silylation reactions with this compound are trimethylsilyl derivatives of the original analytes. These derivatives are more volatile and can be easily detected and quantified using GC techniques .
Scientific Research Applications
N-Methyl-N-trimethylsilylheptafluorobutyramide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Methyl-N-trimethylsilylheptafluorobutyramide is unique due to its high fluorine content, which provides excellent sensitivity in GC analyses. Similar compounds include:
N-Methyl-N-trimethylsilyltrifluoroacetamide: Another silylation reagent used in GC analyses, but with a lower fluorine content.
N,O-Bis(trimethylsilyl)trifluoroacetamide: A commonly used silylation reagent with similar applications but different reactivity and selectivity.
This compound stands out due to its ability to provide high sensitivity and low interference in GC analyses, making it a preferred choice for many applications .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-methyl-N-trimethylsilylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F7NOSi/c1-16(18(2,3)4)5(17)6(9,10)7(11,12)8(13,14)15/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKINNDZCNCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F7NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379666 | |
| Record name | N-Methyl-N-trimethylsilylheptafluorobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53296-64-3 | |
| Record name | N-Methyl-N-trimethylsilylheptafluorobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N-(trimethylsilyl)-heptafluorobutyricacidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is MSHFBA used in the analysis of cocaine, opiates, and their metabolites?
A1: MSHFBA is a derivatizing agent used in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and detectability of polar compounds like cocaine, opiates, and their metabolites. [] These compounds, in their native form, have low volatility and tend to decompose at high temperatures, making them unsuitable for direct GC-MS analysis.
Q2: How does the use of MSHFBA contribute to the sensitivity of the analytical method described in the paper?
A2: The research paper describes a method capable of reliably quantifying cocaine, opiates, and their metabolites at levels as low as 500 pg/mg in human hair samples. [] This high sensitivity is partly attributed to the use of MSHFBA as a derivatizing agent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B1223468.png)
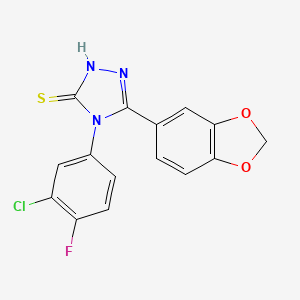
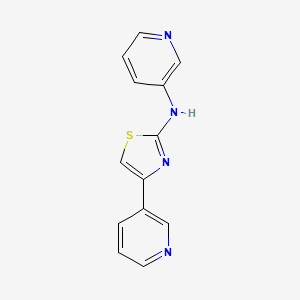
![2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1223472.png)
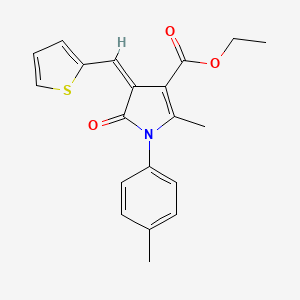
![N-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethenyl]-4-morpholinecarboxamide](/img/structure/B1223475.png)
![[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] (2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoate](/img/structure/B1223476.png)
![5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B1223477.png)
![1-(4-Chlorophenyl)-2-[5-(1-pyrrolidinyl)-2-tetrazolyl]ethanone oxime](/img/structure/B1223478.png)
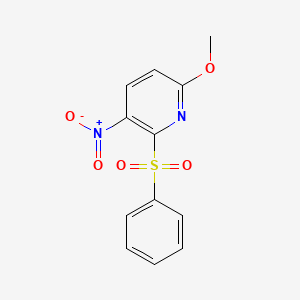
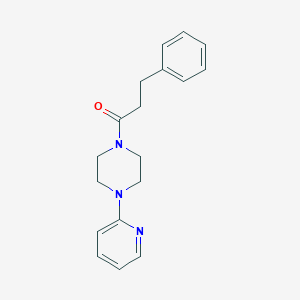
![4-ethyl-5-methyl-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3-thiophenecarboxamide](/img/structure/B1223485.png)
![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1223489.png)
